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Compound of Interest

Compound Name: CCF0058981

Cat. No.: B15566814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular underpinnings of the

inhibition of SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), by

the non-covalent inhibitor CCF0058981. CCF0058981, a derivative of the ML300 series,

demonstrates potent inhibition of SARS-CoV-2 Mpro and exhibits significant antiviral activity.

This document provides a comprehensive summary of its inhibitory potency, the detailed

molecular interactions governing its binding, and the experimental protocols for key assays

used in its characterization.

Core Data Presentation
The inhibitory activity of CCF0058981 has been quantified through various enzymatic and cell-

based assays. The following table summarizes the key quantitative data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15566814?utm_src=pdf-interest
https://www.benchchem.com/product/b15566814?utm_src=pdf-body
https://www.benchchem.com/product/b15566814?utm_src=pdf-body
https://www.benchchem.com/product/b15566814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target/Assay Parameter Value Notes

SARS-CoV-2 3CLpro

(SC2)
IC50 68 nM

Enzymatic inhibition

measured by a FRET-

based assay.[1]

SARS-CoV-1 3CLpro

(SC1)
IC50 19 nM

Demonstrates potent

inhibition against the

closely related SARS-

CoV protease.

Antiviral Activity (Vero

E6 cells)
EC50 497 nM

Measured by

cytopathic effect

(CPE) inhibition

assay.[1]

Antiviral Activity (Vero

E6 cells)
EC50 558 nM

Measured by plaque

reduction assay.[1]

Cytotoxicity (Vero E6

cells)
CC50 >50 µM

Indicates a high

selectivity index for

antiviral activity over

cellular toxicity.[1]

Structural Basis of Inhibition
The non-covalent binding mode of CCF0058981 to the active site of SARS-CoV-2 Mpro has

been elucidated through X-ray crystallography. The crystal structure of the Mpro M49I mutant in

complex with CCF0058981 has been solved and deposited in the Protein Data Bank (PDB)

under the accession code 8WZP.[2]

Structural analysis of the CCF0058981-Mpro complex reveals key molecular interactions that

are responsible for its potent inhibitory activity. The inhibitor occupies the substrate-binding

pocket, which is located in the cleft between Domain I and Domain II of the protease. The

binding is characterized by a network of hydrogen bonds and hydrophobic interactions with

critical amino acid residues within the active site.

Key Interactions:
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While the specific details of hydrogen bonds and hydrophobic interactions for the CCF0058981
complex are detailed in the primary crystallographic publication, the binding of similar non-

covalent inhibitors to the Mpro active site typically involves interactions with residues of the S1,

S2, and S4 subsites. These often include the catalytic dyad residues, His41 and Cys145, as

well as other residues such as Met49, Gly143, Ser144, His163, His164, Glu166, Arg188, and

Gln189. The non-covalent nature of the interaction means that the inhibitor can reversibly bind

to the active site, blocking substrate access and thereby inhibiting the proteolytic activity

essential for viral replication.

Signaling Pathway of Mpro Inhibition
The inhibition of SARS-CoV-2 Mpro by CCF0058981 directly interferes with the viral replication

cycle. Mpro is essential for the proteolytic processing of the viral polyproteins pp1a and pp1ab

into functional non-structural proteins (nsps). These nsps are crucial for the formation of the

viral replication and transcription complex. By blocking the active site of Mpro, CCF0058981
prevents this processing, thereby halting viral replication.
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Caption: Inhibition of SARS-CoV-2 Mpro by CCF0058981 blocks polyprotein processing.

Experimental Protocols
Detailed methodologies for the key assays cited in the characterization of CCF0058981 are

provided below. These protocols are based on established methods and have been adapted for

the evaluation of SARS-CoV-2 Mpro inhibitors.

SARS-CoV-2 Mpro FRET-Based Inhibition Assay
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This assay measures the ability of a compound to inhibit the proteolytic activity of Mpro using a

Förster Resonance Energy Transfer (FRET) substrate.

Workflow:

FRET-Based Mpro Inhibition Assay Workflow

Start
Prepare Assay Buffer,

Mpro Enzyme, FRET Substrate,
and Test Compound (CCF0058981)

Pre-incubate Mpro with
CCF0058981 or DMSO (control)

in assay plate

Add FRET Substrate
to initiate the reaction

Measure fluorescence intensity
kinetically over time

Calculate initial reaction rates
and determine % inhibition

and IC50 value
End

Click to download full resolution via product page

Caption: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.

Methodology:

Reagents and Materials:

SARS-CoV-2 Mpro (recombinant)

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

CCF0058981 serially diluted in DMSO

384-well black assay plates

Fluorescence plate reader

Procedure:

Add 25 µL of assay buffer containing a final concentration of 20 nM Mpro to each well of a

384-well plate.

Add 0.5 µL of serially diluted CCF0058981 or DMSO (vehicle control) to the respective

wells.
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Pre-incubate the plate at room temperature for 30 minutes.

Initiate the reaction by adding 25 µL of assay buffer containing 20 µM FRET substrate to

each well.

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm)

every minute for 30 minutes at 37°C.

Data Analysis:

Calculate the initial velocity of the reaction from the linear phase of the fluorescence

kinetic curve.

Determine the percent inhibition for each concentration of CCF0058981 relative to the

DMSO control.

Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic

equation.

Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of a compound to protect host cells from virus-

induced cell death.

Workflow:

CPE Inhibition Assay Workflow

Start Seed Vero E6 cells
in a 96-well plate

Add serial dilutions of
CCF0058981 to the cells

Infect cells with SARS-CoV-2
at a specific MOI

Incubate for 72 hours
at 37°C

Assess cell viability
(e.g., using CellTiter-Glo)

Calculate % CPE inhibition
and determine EC50 and CC50 values End

Plaque Reduction Assay Workflow

Start Seed Vero E6 cells
in a 6-well plate

Pre-incubate SARS-CoV-2
with serial dilutions of

CCF0058981

Infect cell monolayer
with the virus-compound mixture

Add a semi-solid overlay
(e.g., methylcellulose)

Incubate for 3-4 days
to allow plaque formation

Fix cells and stain
with crystal violet

Count the number of plaques
in each well

Calculate % plaque reduction
and determine EC50 value End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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